1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Description
1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . It is identified by CAS number 51746-83-9 (as per "Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1)" in ) and is classified as a pharmaceutical intermediate, often utilized in drug discovery for its structural versatility . The compound features a piperidinylmethoxy group attached to a phenyl ring, which is further linked to an ethanone moiety. Its hydrochloride salt form enhances aqueous solubility, a critical property for bioavailability in pharmacological applications .
Properties
IUPAC Name |
1-[4-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJMTZYNSMYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, a compound with a unique piperidinylmethoxy substitution, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, receptor interactions, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18ClNO2
- Molecular Weight : Approximately 245.75 g/mol
The compound's structure includes a piperidine ring and an aromatic moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to:
- Modulate Serotonin and Dopamine Receptors : The compound interacts with serotonin (5-HT) and dopamine (DA) receptors, which are crucial for mood regulation and cognitive functions.
- Influence Neurotransmitter Release : By binding to these receptors, it can alter neurotransmitter release, potentially offering therapeutic effects in anxiety and depression.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
| Activity | Description |
|---|---|
| Receptor Interaction | Modulates serotonin and dopamine receptors |
| Therapeutic Potential | Potential use in treating anxiety and depression |
| Neurotransmitter Modulation | Alters neurotransmitter release dynamics |
Case Studies and Research Findings
A series of studies have highlighted the efficacy of this compound in various models:
- Anxiety Models : In animal studies, administration of the compound showed a reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Depression Models : The compound demonstrated antidepressant-like effects in forced swim tests, indicating its ability to enhance mood-related behaviors.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine hydrochloride | Piperazine derivative | Different pharmacological properties |
| 4-(4-Piperidinyl)phenylmethanol hydrochloride | Distinct chemical structure | Unique biological activities |
Future Directions in Research
The distinct pharmacological profile of this compound suggests several avenues for future research:
- Neuropharmacology Studies : Further exploration of its effects on various neurotransmitter systems could unveil new therapeutic applications.
- Clinical Trials : Investigating its efficacy in human subjects for treating anxiety and depression could solidify its role in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinyl-Ethanone Derivatives with Analgesic Potential
describes five piperidinyl-ethanone analogues synthesized for analgesic studies. Key structural variations include substituents on the phenyl ring (e.g., chloro, trifluoromethyl) and modifications to the piperidine or ethanone groups. A comparative analysis is provided below:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents/Modifications | Biological Application |
|---|---|---|---|---|---|
| 8 | C₂₄H₂₂NO₂BrClF₃ | 528.79 | 285 ± 2 | 4-Chloro-3-(trifluoromethyl)phenyl, naphthyl | Analgesic candidate |
| 9 | C₂₄H₃₀NO₂ClF₃ | 493.96 | Similar to 8 | Adamantyl group substitution | Analgesic candidate |
| 10 | C₂₁H₂₂NO₂Cl₂F₃ | 447.10 | 220 ± 2 | 3-Phenoxypropyl chain | Enhanced solubility |
| 11 | C₂₂H₂₄NO₂Cl₂F₃ | 462.33 | 223 ± 2 | 4-Phenoxybutyl chain | Structural flexibility study |
| 12 | C₂₁H₂₄NO₂ClBrF₃ | 494.77 | 179 ± 2 | Phenoxypropyl-piperidinol hybrid | Analgesic candidate |
Key Findings :
- Chloro and Trifluoromethyl Groups (Compounds 8 , 9 ): These electron-withdrawing substituents enhance binding affinity to opioid receptors, as evidenced by their high melting points and stability .
- Target Compound Comparison: Unlike these analogues, 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride lacks bulky aromatic substituents (e.g., naphthyl or adamantyl), which may reduce off-target interactions in drug development .
Ethanone Derivatives in Electrochemical Sensing
and highlight ethanone-based compounds modified with redox-active groups (e.g., ferrocenyl) for electrochemical applications:
Key Contrast :
- The target compound’s piperidinylmethoxy group lacks redox activity, making it unsuitable for electrochemical sensing. However, its tertiary amine group (piperidine) may facilitate interactions with biological targets like G-protein-coupled receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
